molecular formula C6H14O3 B569712 1,1,1-Tris(hydroxymethyl)propane-d5 CAS No. 103782-76-9

1,1,1-Tris(hydroxymethyl)propane-d5

Cat. No.: B569712
CAS No.: 103782-76-9
M. Wt: 139.206
InChI Key: ZJCCRDAZUWHFQH-CZMJLJOYSA-N
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Description

1,1,1-Tris(hydroxymethyl)propane-d5 is a deuterated form of 1,1,1-Tris(hydroxymethyl)propane, where the hydrogen atoms in the hydroxyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Tris(hydroxymethyl)propane-d5 can be synthesized through the deuteration of 1,1,1-Tris(hydroxymethyl)propane. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is typically carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using specialized equipment and catalysts to facilitate the exchange of hydrogen with deuterium.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tris(hydroxymethyl)propane-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) are used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Tris(hydroxymethyl)propane-d5 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in various studies:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the production of specialty chemicals and materials, including resins and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Tris(hydroxymethyl)propane: The non-deuterated form of the compound.

    1,1,1-Tris(hydroxymethyl)ethane: A similar compound with an ethane backbone instead of propane.

    2,2-Dimethyl-1,3-propanediol: Another compound with similar hydroxyl functionality.

Uniqueness

1,1,1-Tris(hydroxymethyl)propane-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and pathways with greater precision, making it a valuable tool in various scientific fields.

Properties

CAS No.

103782-76-9

Molecular Formula

C6H14O3

Molecular Weight

139.206

IUPAC Name

1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol

InChI

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2

InChI Key

ZJCCRDAZUWHFQH-CZMJLJOYSA-N

SMILES

CCC(CO)(CO)CO

Synonyms

1,1,1-Tri(hydroxymethyl)propane-d5;  1,1,1-Trimethylolpropane-d5;  2,2-Bis(hydroxymethyl)-1-butanol-d5;  2-Ethyl-2-(hydroxymethyl)-1,3-propanediol-d5;  2-Ethyl-2-(hydroxymethyl)propanediol-d5;  Addolink TR-d5;  Ethriol-d5;  Ethyltrimethylolmethane-d5;  Ettri

Origin of Product

United States

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